molecular formula C16H12N4OS2 B3016605 N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[b]thiophene-2-carboxamide CAS No. 2034312-53-1

N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B3016605
CAS No.: 2034312-53-1
M. Wt: 340.42
InChI Key: ARAFQOQAOGFRKE-UHFFFAOYSA-N
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Description

N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[b]thiophene-2-carboxamide is a complex organic compound that integrates multiple heterocyclic structures, including thiophene, triazole, and benzo[b]thiophene. These structures are known for their significant roles in medicinal chemistry and materials science due to their unique electronic properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[b]thiophene-2-carboxamide typically involves multi-step organic reactions:

    Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For instance, thiophen-3-yl azide can react with propargyl alcohol under copper(I) catalysis to form the 1,2,3-triazole ring.

    Attachment of the Benzo[b]thiophene Moiety: The triazole intermediate can then be coupled with benzo[b]thiophene-2-carboxylic acid using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final carboxamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for the cycloaddition step and automated peptide synthesizers for the coupling step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene and benzo[b]thiophene rings can undergo oxidation reactions, typically forming sulfoxides or sulfones.

    Reduction: The triazole ring is relatively stable, but the carboxamide group can be reduced to an amine under strong reducing conditions.

    Substitution: Electrophilic substitution reactions can occur on the thiophene rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for electrophilic substitution.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amines from the reduction of the carboxamide group.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its multiple reactive sites allow for diverse chemical modifications, making it valuable in combinatorial chemistry and drug discovery.

Biology

Biologically, compounds containing thiophene and triazole rings have shown significant activity against various biological targets. This compound could be investigated for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

Medicine

In medicinal chemistry, the unique structure of this compound allows it to interact with various biological macromolecules, potentially leading to the development of new therapeutic agents. Its ability to modulate enzyme activity or receptor binding could be explored for treating diseases.

Industry

In the industrial sector, this compound could be used in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials due to its conjugated system and electronic properties.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like thiophene-2-carboxamide and thiophene-3-carboxamide.

    Triazole Derivatives: Compounds like 1,2,3-triazole-4-carboxamide.

    Benzo[b]thiophene Derivatives: Compounds like benzo[b]thiophene-2-carboxamide.

Uniqueness

N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[b]thiophene-2-carboxamide is unique due to its combination of three distinct heterocyclic systems. This structural complexity can lead to unique electronic properties and biological activities not seen in simpler analogs. The presence of both thiophene and triazole rings can enhance the compound’s stability and reactivity, making it a versatile scaffold for further chemical modifications and applications.

Properties

IUPAC Name

N-[(1-thiophen-3-yltriazol-4-yl)methyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4OS2/c21-16(15-7-11-3-1-2-4-14(11)23-15)17-8-12-9-20(19-18-12)13-5-6-22-10-13/h1-7,9-10H,8H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARAFQOQAOGFRKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C(=O)NCC3=CN(N=N3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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